1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a useful research compound. Its molecular formula is C20H31NO7 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate is 397.21005233 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sorption of Phenoxy Herbicides
Research on phenoxy herbicides, which share a part of the chemical structure with the compound , indicates their sorption to soil and organic matter. This suggests potential environmental implications of similar compounds in terms of their interaction with natural substrates (Werner, Garratt, & Pigott, 2012).
Ethylene Perception Inhibition
Studies on 1-methylcyclopropene (1-MCP), which affects ethylene perception in fruits and vegetables, demonstrate the broad implications of compounds that interact with ethylene pathways, suggesting potential applications in agriculture for controlling ripening and senescence processes (Watkins, 2006).
Antioxidant Capacity Assays
Research on the chemical principles of antioxidant capacity assays, including various assays based on hydrogen atom transfer (HAT) and electron transfer (ET), highlights the importance of understanding the antioxidant activities of compounds, which could be relevant for assessing the potential health benefits of "1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate" (Huang, Ou, & Prior, 2005).
Environmental Fate of Alkylphenols
The study of alkylphenols and their ethoxylates, focusing on their environmental fate, degradation, and endocrine-disrupting effects, provides insights into the potential environmental impact and bioactivity of structurally related compounds (Ying, Williams, & Kookana, 2002).
Effects on Postharvest Quality of Non-Climacteric Fruit Crops
Investigations into the use of 1-MCP on non-climacteric fruit crops to inhibit ethylene-action and improve postharvest quality suggest possible agricultural applications for compounds that modulate ethylene-related processes (Li et al., 2016).
Properties
IUPAC Name |
1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.C2H2O4/c1-3-21-17-4-6-18(7-5-17)22-15-14-20-13-12-19-10-8-16(2)9-11-19;3-1(4)2(5)6/h4-7,16H,3,8-15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTVEJGQYUVVDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2CCC(CC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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